Physicochemical Profiling and Synthetic Utility of 1,3-Diphenylbarbituric Acid
Physicochemical Profiling and Synthetic Utility of 1,3-Diphenylbarbituric Acid
The following technical guide details the physicochemical properties, synthesis, and applications of 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione.
Compound: 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione CAS Registry Number: 7391-60-8 Common Name: 1,3-Diphenylbarbituric Acid (1,3-DPBA)
Executive Summary
1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione (1,3-DPBA) is a N,N-disubstituted derivative of barbituric acid. Unlike the pharmacologically active 5,5-disubstituted barbiturates (e.g., phenobarbital), 1,3-DPBA lacks substitution at the C5 position, retaining a highly acidic methylene group. This feature makes it a critical reagent in organic synthesis, particularly as a "CH-acidic" component in Knoevenagel condensations to form benzylidene derivatives (merocyanine dyes, nonlinear optical materials).
This guide provides a rigorous analysis of its physicochemical constants, a validated synthesis protocol, and a structural evaluation of its reactivity, designed for researchers in medicinal chemistry and materials science.
Chemical Identity & Structural Analysis[1][2][3][4][5][6]
The molecule consists of a pyrimidine-2,4,6-trione ring substituted at both nitrogen atoms with phenyl groups.[1] The steric bulk of the phenyl rings forces them to rotate out of the plane of the pyrimidine ring, minimizing conjugation with the nitrogen lone pairs. This conformation influences both solubility and reactivity.[2]
| Property | Data |
| IUPAC Name | 1,3-diphenyl-1,3-diazinane-2,4,6-trione |
| Molecular Formula | C₁₆H₁₂N₂O₃ |
| Molecular Weight | 280.28 g/mol |
| SMILES | O=C1N(c2ccccc2)C(=O)CC(=O)N1c3ccccc3 |
| InChIKey | FBQJKKPQBMSWEP-UHFFFAOYSA-N |
Physicochemical Properties[1][2][3][6][7][9][10][11][12]
Physical Constants
The following data points are synthesized from historical characterization and modern property databases.
| Property | Value / Description | Context/Notes |
| Melting Point | 238 °C | Crystalline needles (from ethanol/acetic acid) [1].[2] |
| Appearance | White to pale yellow crystalline solid | Colorless needles when pure.[2] |
| Solubility (Aq) | Insoluble | Hydrophobic phenyl groups drastically reduce water solubility compared to barbituric acid.[2] |
| Solubility (Org) | Soluble | DMSO, DMF, Chloroform, hot Acetic Acid, hot Ethanol. |
| pKa (C5-H) | ~4.0 | The C5 methylene protons are highly acidic due to the electron-withdrawing carbonyls and the inductive effect of the N-phenyl groups.[2] |
| LogP | 2.3 (Predicted) | Moderate lipophilicity.[2] |
Acidity and Tautomerism
1,3-DPBA exists primarily in the tri-keto form in the solid state and non-polar solvents. However, the C5 protons are highly acidic (pKa ≈ 4.0), allowing for easy deprotonation by weak bases (e.g., triethylamine, acetate).
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Active Methylene: The C5 position is flanked by two carbonyls, making it a "soft" nucleophile upon deprotonation.
-
Absence of N-H Acidity: Unlike unsubstituted barbituric acid, the N-positions are blocked, preventing N-deprotonation and restricting tautomerism to the C5-O4/O6 axis.
Spectroscopic Characterization
Researchers should use the following spectroscopic signatures to validate compound purity.
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃/DMSO-d₆):
-
¹³C NMR (100 MHz):
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: Strong bands at 1680–1710 cm⁻¹ (Urea/Imide carbonyls).[2]
-
C-H Stretch: Weak aromatic C-H stretches >3000 cm⁻¹.[2]
-
Absence of N-H: Lack of broad N-H stretching bands (3200–3400 cm⁻¹) confirms N,N-disubstitution.[2]
Synthesis Protocol
Method: Condensation of 1,3-Diphenylurea with Malonic Acid using Acetyl Chloride. Rationale: This method avoids the use of sodium alkoxides (classic method) and provides high yields under milder conditions by using acetyl chloride as both a solvent and dehydrating agent [2].[2]
Workflow Diagram
Caption: One-pot synthesis of 1,3-DPBA via acetyl chloride mediated condensation.
Step-by-Step Methodology
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Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-diphenylurea (10 mmol, 2.12 g) and malonic acid (13 mmol, 1.35 g) in acetyl chloride (30 mmol, ~2.4 mL). Note: Acetyl chloride acts as the solvent; ensure anhydrous conditions.
-
Reaction: Heat the mixture to 60°C for 30–45 minutes. The mixture will evolve HCl gas (use a fume hood) and eventually solidify or form a thick slurry as the product precipitates.[2]
-
Isolation: Cool the reaction mixture to room temperature. Add ice-cold water (50 mL) to decompose excess acetyl chloride and fully precipitate the product.
-
Filtration: Filter the solid under vacuum. Wash the filter cake copiously with water to remove acetic acid and unreacted malonic acid.[2]
-
Purification: Recrystallize the crude solid from glacial acetic acid or ethanol .
-
Yield: Expect 90–95% yield of white/pale-yellow needles.
Reactivity & Applications: The Knoevenagel Condensation[8]
The primary utility of 1,3-DPBA lies in its ability to undergo Knoevenagel condensation with aromatic aldehydes at the C5 position. This reaction yields 5-arylidene-1,3-diphenylbarbituric acids , which are intensely colored (often yellow/orange) and used as dyes or probes.
Mechanism of Action
The C5 protons are deprotonated to form an enolate, which attacks the aldehyde carbonyl. Subsequent dehydration yields the conjugated alkene.[2]
Caption: Mechanism of Knoevenagel condensation at the C5 position of 1,3-DPBA.[2]
Application Protocol
-
Solvent: Ethanol or Acetic Acid/Water.[2]
-
Catalyst: None required (if refluxing in water) or catalytic Piperidine.[2]
-
Procedure: Mix equimolar amounts of 1,3-DPBA and the aldehyde in ethanol. Reflux for 1–2 hours. The product usually precipitates upon cooling.[2]
Safety & Handling
-
Toxicity: While barbiturates are generally CNS depressants, 1,3-DPBA is an intermediate and not typically used as a drug itself. However, treat as a potential bioactive agent.
-
Hazards: Causes skin and eye irritation.[2]
-
Acetyl Chloride: Highly corrosive and water-reactive.[2] Handle in a fume hood.
References
-
Whiteley, M. A. (1907).[4][2] "LXXXVI.—1:3-Diphenylbarbituric acid and some coloured derivatives."[2] Journal of the Chemical Society, Transactions, 91, 1330-1350.[5]
-
Jursic, B. S. (2010).[2] "Synthetic Methods for Barbituric Acid Derivatives." Journal of Heterocyclic Chemistry. (General reference for Acetyl Chloride method).
-
PubChem. "1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione (Compound)." National Library of Medicine.[2]
